C.I. Acid brown 75

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

71799-74-1 |

|---|---|

Formule moléculaire |

C28H17N9O16S2 |

Poids moléculaire |

799.6 g/mol |

Nom IUPAC |

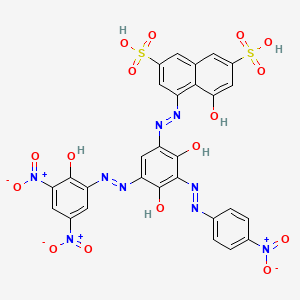

4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53) |

Clé InChI |

DLFQBOOBABMDKU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

C.I. Acid Brown 75 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 75 is a synthetic trisazo dye of significant industrial importance, primarily utilized in the dyeing of proteinaceous and polyamide fibers such as wool, silk, nylon, and leather. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, applications, and toxicological profile. The information is curated to serve as a vital resource for professionals in research and development.

Chemical Identity and Structure

This compound, identified by the Colour Index Number 34905 and CAS Registry Number 8011-86-7, is a complex polyazo dye.[1][2] Its intricate structure is a result of a multi-step diazotization and coupling process. The definitive molecular formula is C₂₈H₁₅N₉Na₂O₁₆S₂, corresponding to a molecular weight of approximately 843.58 g/mol .[1][2] The IUPAC name for this compound is disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate.

The structural complexity arises from the three azo (-N=N-) linkages that connect four different aromatic moieties. The presence of multiple sulfonic acid groups imparts water solubility and defines it as an acid dye, facilitating its application in aqueous dyeing processes.

Physicochemical Properties

This compound is typically supplied as a dark reddish-brown powder.[1] Key quantitative physicochemical properties are summarized in the table below. It is noteworthy that due to its complex nature and decomposition at high temperatures, specific melting and boiling points are generally not reported.

| Property | Value | Reference |

| Appearance | Dark reddish-brown powder | [1] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [1][2] |

| Molecular Weight | 843.58 g/mol | [1][2] |

| CAS Number | 8011-86-7 | [1][2] |

| C.I. Number | 34905 | [1][2] |

| Water Solubility | 91 g/L at 20°C | [3][4] |

| Density | Approximately 1.108 g/cm³ at 20°C | [3][4] |

| Vapor Pressure | 0 Pa at 25°C | [3][4] |

Synthesis and Manufacturing

Overview of the Synthetic Pathway

The industrial synthesis of this compound is a sequential process involving the diazotization of three different aromatic amines and their subsequent coupling to form the final trisazo structure. The key raw materials for this synthesis are:

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid)

-

Resorcinol

-

2-Amino-4,6-dinitrophenol

-

4-Nitrobenzenamine (p-nitroaniline)

The general manufacturing process can be outlined as follows:

Experimental Protocol (Generalized)

-

First Diazotization and Coupling: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) is diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with resorcinol under weakly alkaline conditions.[1][2]

-

Second Diazotization and Coupling: 2-Amino-4,6-dinitrophenol is separately diazotized under similar conditions. This second diazonium salt is then coupled with the product from the first coupling step, again under controlled pH (weakly alkaline).[1][2]

-

Third Diazotization and Coupling: 4-Nitrobenzenamine is diazotized, and this third diazonium salt is coupled with the product of the second coupling reaction in a weakly acidic medium to yield the final trisazo dye.[1][2]

-

Isolation and Purification: The synthesized dye is then salted out from the reaction mixture, followed by filtration, drying, and crushing to obtain the final product.[5]

Spectroscopic Properties (Expected)

While specific experimental spectra for this compound are not available in the reviewed literature, its characteristic spectral features can be predicted based on its chemical structure.

-

UV-Visible Spectroscopy: As a trisazo dye, this compound is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its brown color. The complex conjugated system of aromatic rings and azo linkages will likely result in multiple broad absorption bands.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be characterized by prominent peaks corresponding to its various functional groups. Expected characteristic absorption bands include:

-

O-H stretching from the hydroxyl groups.

-

N-H stretching (if any tautomeric forms are present).

-

Aromatic C-H stretching.

-

N=N stretching from the azo groups.

-

C=C stretching from the aromatic rings.

-

Strong absorptions from the S=O stretching of the sulfonate groups.

-

N-O stretching from the nitro groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of such a large and complex molecule would be intricate, showing a multitude of signals in the aromatic region. Specific assignments would require advanced 2D NMR techniques.

Applications

This compound is primarily used as a dye for substrates that can be dyed with acid dyes. Its main applications include:

-

Textile Industry: It is used for dyeing wool, silk, and polyamide (nylon) fibers and their blends, imparting a dark reddish-brown color.[3]

-

Leather Industry: It finds extensive use in the coloring of leather, providing a uniform and consistent brown shade.[3]

-

Paper Industry: It is occasionally used for coloring paper products.[5]

Toxicological and Safety Information

The toxicological profile of this compound has been evaluated to some extent. The available data are summarized in the tables below. It is generally considered to have low acute toxicity, but as with many azo dyes, there are concerns about potential long-term effects and the release of aromatic amines.

Mammalian Toxicity

| Test | Species | Route | Value | Reference |

| LD50 (Acute Oral) | Rat (male/female) | Oral | > 1500 mg/kg bw | |

| LD0 (Acute Dermal) | Rat (male/female) | Dermal | > 2000 mg/kg bw |

Ecotoxicity

| Test | Species | Duration | Value | Reference |

| LC50 (Fish) | Poecilia reticulata | 96 h | > 100 mg/L | |

| LC0 (Daphnia) | Daphnia magna | 24 h | ca. 100 mg/L | |

| IC50 (Algae) | Pseudokirchneriella subcapitata | 72 h | ca. 7.8 mg/L | |

| EC50 (Microorganisms) | Activated sludge | 3 h | > 1500 mg/L |

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Inhalation of the dust should be avoided. It may cause skin and eye irritation.[5]

Logical Relationships of Information

The following diagram illustrates the interconnectedness of the information presented in this guide.

Conclusion

This compound is a well-established trisazo dye with significant commercial applications. Its complex structure dictates its physicochemical properties and dyeing characteristics. While its acute toxicity appears to be low, a comprehensive understanding of its long-term toxicological and environmental impact requires further research. This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development.

References

Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for C.I. Acid Brown 75, a trisazo dye. The synthesis involves a sequential process of diazotization and coupling reactions, utilizing key aromatic intermediates. This document outlines the core chemical transformations, presents quantitative data in a structured format, and provides a detailed experimental protocol based on established methodologies for closely related compounds.

Core Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that begins with four primary raw materials: H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid), resorcinol, 2-amino-4,6-dinitrophenol, and p-nitroaniline. The synthesis proceeds through three successive diazotization and azo coupling stages to build the final trisazo structure.[1][2][3]

The general sequence of these reactions is as follows:

-

First Coupling: H-acid is diazotized and subsequently coupled with resorcinol under alkaline conditions.[4][5]

-

Second Coupling: 2-amino-4,6-dinitrophenol undergoes diazotization and is then coupled to the monoazo product formed in the first stage. This reaction is also carried out in a weakly alkaline medium.[4][5]

-

Third Coupling: p-Nitroaniline is diazotized and coupled with the disazo intermediate from the second stage in a weakly acidic medium to form the final trisazo dye.[4][5]

Following the coupling reactions, the final product, this compound, is isolated from the reaction mixture by salting out, followed by filtration, drying, and crushing to yield the finished dyestuff.[3]

Quantitative Data Summary

The following table summarizes the key reactants and their roles in the synthesis of this compound.

| Reactant | Chemical Name | Molecular Formula | Role in Synthesis |

| H-acid | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | C₁₀H₉NO₇S₂ | First diazo component |

| Resorcinol | 1,3-dihydroxybenzene | C₆H₆O₂ | First coupling component |

| 2-amino-4,6-dinitrophenol | 2-amino-4,6-dinitrophenol | C₆H₅N₃O₅ | Second diazo component |

| p-nitroaniline | 4-nitrobenzenamine | C₆H₆N₂O₂ | Third diazo component |

Detailed Experimental Protocols

The following experimental protocol is adapted from established procedures for the synthesis of structurally similar trisazo dyes and provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)

-

Resorcinol

-

2-amino-4,6-dinitrophenol

-

p-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH) solution

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

Procedure:

Step 1: First Coupling (Diazotized H-acid with Resorcinol)

-

Diazotization of H-acid: 55.1 parts of H-acid are diazotized in a conventional manner using sodium nitrite and hydrochloric acid at a temperature of 0-5°C.[1]

-

Coupling: The resulting diazo solution is added with stirring to a solution of 19 parts of resorcinol in 196 parts of water and 15 parts of calcined sodium carbonate at 0-5°C. The pH is maintained at 8.5 to 9.0 by the addition of sodium hydroxide solution to facilitate the coupling reaction.[1]

Step 2: Second Coupling (Diazotized 2-amino-4,6-dinitrophenol)

-

Diazotization of 2-amino-4,6-dinitrophenol: An equimolar amount of 2-amino-4,6-dinitrophenol is diazotized separately using sodium nitrite and hydrochloric acid at 0-5°C.

-

Coupling: The diazo compound of 2-amino-4,6-dinitrophenol is then added to the solution containing the monoazo product from Step 1. The pH during this second coupling is maintained at 8.0 to 9.0 by the addition of sodium hydroxide solution.[1]

Step 3: Third Coupling (Diazotized p-nitroaniline)

-

Diazotization of p-nitroaniline: An equimolar amount of p-nitroaniline is diazotized in a similar manner using sodium nitrite and hydrochloric acid at 0-5°C.

-

Coupling: The diazo compound of p-nitroaniline is run into the solution of the disazo dye formed in Step 2. The reaction medium is kept slightly alkaline by the addition of sodium hydroxide solution to complete the third coupling.[1]

Step 4: Isolation and Purification

-

Salting Out: The final trisazo dye is salted out from the reaction mixture using a mixture of potassium chloride and sodium chloride.[1]

-

Filtration and Drying: The precipitated dye is then filtered off and dried to yield the final product, this compound.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process for this compound.

References

- 1. US4988804A - Polyazo dyes obtained by successive coupling of H-acid and two further anilinic diazo components on resorcinol or the like - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. worlddyevariety.com [worlddyevariety.com]

In-depth Technical Guide: Characterization of Trisazo Dye C.I. 34905

A comprehensive search for specific technical data, experimental protocols, and signaling pathway information related to the trisazo dye C.I. 34905 has yielded no specific results. This particular dye is not documented in the publicly available scientific literature, technical data sheets, or chemical databases accessed. Therefore, this guide will provide a comprehensive overview of the characterization of trisazo dyes in general, which can be applied to C.I. 34905 should a sample become available. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Trisazo Dyes

Trisazo dyes are a class of synthetic organic colorants that contain three azo groups (-N=N-) in their molecular structure.[1][2][3] They belong to the larger family of azo dyes, which are classified based on the number of azo groups: monoazo, disazo, trisazo, and polyazo.[1][2][3] The Colour Index (C.I.) system assigns numbers to dyes based on their chemical structure, with azo dyes falling in the range of 11000 to 39999.[3][4] The designation C.I. 34905 indicates that this compound is a trisazo dye.

Trisazo dyes are known for their wide range of colors, good fastness properties, and strong molar extinction coefficients. They are synthesized through a sequence of diazotization and azo coupling reactions.[1][2] A primary aromatic amine is first diazotized, and the resulting diazonium salt is then coupled with a coupling component. This process is repeated to introduce the three azo linkages.

General Characterization of Trisazo Dyes

The characterization of a novel or uncharacterized trisazo dye like C.I. 34905 would involve a combination of spectroscopic and analytical techniques to determine its chemical structure, purity, and physicochemical properties.

Spectroscopic Characterization

Table 1: Spectroscopic Data for a Hypothetical Trisazo Dye

| Technique | Parameter | Typical Observation |

| UV-Visible Spectroscopy | λmax (in nm) | Multiple absorption bands in the visible region (400-700 nm) corresponding to π-π* and n-π* transitions of the conjugated azo system. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C=C aromatic stretching (1450-1600 cm⁻¹), and other functional groups present in the molecule (e.g., -OH, -NH₂, -SO₃H). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (ppm) | ¹H and ¹³C NMR spectra would reveal the number and environment of protons and carbon atoms, respectively, helping to elucidate the aromatic and aliphatic portions of the molecule. |

| Mass Spectrometry (MS) | m/z | Provides the molecular weight of the dye and fragmentation patterns that can help confirm the structure. |

Physicochemical Properties

Table 2: Physicochemical Properties of a Hypothetical Trisazo Dye

| Property | Method | Description |

| Melting Point | Melting Point Apparatus | Determines the temperature at which the solid dye turns into a liquid, indicating purity. |

| Solubility | Visual Assessment | Solubility in various solvents (water, ethanol, DMF, DMSO) is determined to understand its application medium. |

| Purity | HPLC, TLC | Chromatographic techniques are used to separate the dye from any impurities or starting materials. |

| Color Fastness | ISO Standards | Properties like light fastness, wash fastness, and rub fastness are crucial for textile applications. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of trisazo dyes.

Synthesis of a Trisazo Dye (General Procedure)

The synthesis of trisazo dyes involves a multi-step process of diazotization and coupling reactions.

Caption: General workflow for the synthesis of a trisazo dye.

Protocol:

-

Diazotization of the first amine: A primary aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

First Azo Coupling: The diazonium salt solution is slowly added to a solution of the first coupling component (a phenol or another amine) at low temperature to form a monoazo compound.

-

Second Diazotization: If the monoazo compound contains another primary amino group, it is diazotized following the procedure in step 1.

-

Second Azo Coupling: The resulting diazonium salt is coupled with a second coupling component to form a disazo compound.

-

Third Diazotization and Coupling: The process is repeated to introduce the third azo group, yielding the final trisazo dye.

-

Purification: The synthesized dye is purified by recrystallization or chromatography.

Characterization Workflow

Caption: A typical workflow for the characterization of a synthesized trisazo dye.

Potential Signaling Pathways and Biological Interactions

While no specific information exists for C.I. 34905, some azo dyes have been reported to interact with biological systems. For researchers in drug development, it is crucial to consider the potential for azo dye metabolism and the biological activity of any resulting metabolites. Azo reduction, carried out by enzymes in the liver and gut microbiota, can cleave the azo bond to form aromatic amines, which may have distinct biological effects.

Caption: General metabolic pathway of azo dyes in biological systems.

Conclusion

Although specific data for trisazo dye C.I. 34905 is not available in the public domain, this guide provides a comprehensive framework for its potential characterization based on established principles for trisazo dyes. The outlined experimental protocols and characterization workflows can serve as a valuable resource for researchers and scientists. Any investigation into a novel dye such as C.I. 34905 would require a systematic approach involving synthesis, purification, and thorough spectroscopic and analytical characterization to elucidate its structure and properties. For those in drug development, a careful evaluation of its metabolic fate and potential biological activity would be an essential additional step.

References

Toxicological Profile of C.I. Acid Brown 75 (CAS 8011-86-7)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for the substance identified by CAS number 8011-86-7, C.I. Acid Brown 75. Initial investigations revealed conflicting information regarding the identity of this substance, with some sources associating it with organoarsenic compounds. However, a thorough review of authoritative chemical databases, including PubChem and the European Chemicals Agency (ECHA), has definitively identified CAS 8011-86-7 as the trisazo dye, this compound. This guide focuses exclusively on the toxicological profile of this dye.

The available data indicates that this compound has low acute toxicity via oral and dermal routes of exposure. It is classified as a mild skin irritant and a serious eye irritant. Ecotoxicological studies show that it has low to moderate toxicity to aquatic organisms. There is a notable lack of publicly available data regarding chronic toxicity, carcinogenicity, and reproductive toxicity. While mutagenicity data has been reported, the specific results of these studies were not accessible. This guide summarizes the available quantitative data, outlines the likely experimental protocols based on standardized OECD guidelines, and provides visualizations of these experimental workflows.

Chemical Identification

-

CAS Number: 8011-86-7

-

Chemical Class: Trisazo Dye[3]

-

Molecular Formula: C₂₈H₁₅N₉Na₂O₁₆S₂[5]

-

Molecular Weight: 843.58 g/mol [5]

Toxicological Data

The toxicological data for this compound is primarily derived from safety data sheets and ecotoxicological studies. A summary of the quantitative data is presented below.

Acute Toxicity

This compound exhibits low acute toxicity in animal studies.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male/female) | Oral | > 1500 mg/kg bw | [6] |

| LD₀ | Rat (male/female) | Dermal | > 2000 mg/kg bw | [6] |

Skin and Eye Irritation

The substance is reported to be a mild skin irritant and a serious eye irritant.

| Endpoint | Result | Reference |

| Skin Irritation | Mild Irritant | [1] |

| Eye Irritation | Causes serious eye irritation | [6] |

Other Toxicological Endpoints

There is a significant lack of publicly available data for other critical toxicological endpoints.

| Endpoint | Data Availability |

| Sensitization | Data not available |

| Chronic Toxicity | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data reported, but results not found |

| Reproductive Toxicity | Data not available |

Ecotoxicological Data

The ecotoxicological profile of this compound indicates low to moderate toxicity to aquatic organisms.

| Endpoint | Species | Duration | Value | Reference |

| LC₅₀ | Poecilia reticulata (Guppy) | 96 hours | > 100 mg/L | [6] |

| EC₅₀ | Daphnia magna (Water Flea) | 48 hours | ca. 100 mg/L (LC₀) | [6] |

| IC₅₀ | Pseudokirchneriella subcapitata (Green Algae) | 72 hours | ca. 7.8 mg/L | [6] |

| EC₅₀ | Activated sludge | 3 hours | > 1500 mg/L | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, the methodologies likely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable experimental designs based on these guidelines.

Acute Oral Toxicity (Likely based on OECD 423)

The acute oral toxicity of this compound was likely determined using the Acute Toxic Class Method (OECD 423). This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Procedure: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 2000 mg/kg). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Based on the outcome of the first step, further steps may be taken with lower or higher doses to refine the toxicity classification.

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Toxicity (Likely based on OECD 402)

The acute dermal toxicity was likely assessed according to OECD Guideline 402.

-

Test Animals: Healthy, young adult albino rabbits or rats are typically used.

-

Procedure: A single dose of the test substance is applied to a small area of clipped, intact skin. The treated area is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for mortality and signs of toxicity for 14 days.

-

Endpoint: The LD₅₀ value, the dose estimated to be lethal to 50% of the test animals, is determined.

Skin Irritation (Likely based on OECD 404)

The skin irritation potential was likely evaluated following OECD Guideline 404.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch for a 4-hour exposure period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The substance is classified as an irritant or non-irritant based on the severity and reversibility of the observed skin reactions.

Eye Irritation (Likely based on OECD 405)

The eye irritation potential was likely determined according to OECD Guideline 405.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Aquatic Toxicity

The ecotoxicological studies likely followed these OECD guidelines:

-

Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC₅₀) is determined.[7][8][9]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC₅₀) is calculated.[10][11][12][13][14]

-

Alga, Growth Inhibition Test (OECD 201): The effect of the test substance on the growth of algae is measured over 72 hours to determine the concentration that inhibits growth by 50% (IC₅₀).

Visualizations

The following diagrams illustrate the likely experimental workflows for the key toxicological assessments.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Caption: Workflow for Skin Irritation Testing (OECD 404).

Caption: Workflow for Eye Irritation Testing (OECD 405).

Conclusion

This compound (CAS 8011-86-7) is a trisazo dye with low acute toxicity. The primary hazards identified are serious eye irritation and mild skin irritation. The available data on its ecotoxicity suggests a low to moderate risk to aquatic environments. A significant data gap exists for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, which are critical for a comprehensive risk assessment. Professionals in research, drug development, and chemical safety should be aware of these data gaps and handle the substance with appropriate precautions, particularly concerning eye and skin protection. Further studies are warranted to fully characterize the toxicological profile of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. C.I.Acid Brown 75 [chembk.com]

- 5. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 6. Acid Brown 75 - Safety Data Sheet [chemicalbook.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 9. oecd.org [oecd.org]

- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. shop.fera.co.uk [shop.fera.co.uk]

An In-Depth Technical Guide to the Material Safety Data Sheet of C.I. Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available safety and toxicological data for C.I. Acid Brown 75 (CAS No. 8011-86-7). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and potential biological mechanisms.

Chemical and Physical Properties

This compound is a trisazo dye, a class of synthetic organic compounds characterized by the presence of three azo groups (-N=N-).[1][2] Its primary application is in the dyeing of protein-based fibers such as wool and silk, as well as synthetic polyamides and in the leather industry.[1][3] The dye's water solubility is imparted by the presence of sulfonic acid groups in its molecular structure.[3]

While some sources present conflicting information regarding its molecular formula, the more consistent data identifies it as C₂₈H₁₅N₉Na₂O₁₆S₂ with a molecular weight of 843.58 g/mol .[1][2] This is in contrast to other sources that suggest a much smaller molecule. The Colour Index name for this substance is Acid Brown 75, with the C.I. Number 34905.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 8011-86-7 | [1] |

| C.I. Number | 34905 | [1] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [1][2] |

| Molecular Weight | 843.58 g/mol | [1][2] |

| Appearance | Brown to dark brown powder | [3] |

| Odor | Minimal | [3] |

| Solubility | Water soluble | [3] |

Toxicological Data

The available toxicological data for this compound is primarily from Material Safety Data Sheets (MSDS) and provides a baseline for its acute toxicity profile.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | |

| LC₅₀ | Fish (96h) | - | > 100 mg/L | |

| EC₅₀ | Daphnia magna (48h) | - | > 100 mg/L | |

| IC₅₀ | Algae (72h) | - | > 10 mg/L |

Hazard Identification:

According to available safety data sheets, this compound is classified as causing serious eye irritation.[4]

Experimental Protocols

While specific, detailed experimental protocols for the toxicological studies on this compound are not publicly available, the reported data likely follows standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized experimental workflows for the types of studies typically conducted for a substance like this compound.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 423 (Acute Toxic Class Method).

Acute Oral Toxicity (LD₅₀) Experimental Workflow.

Eye Irritation

The assessment of eye irritation likely follows a procedure based on the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

Eye Irritation Experimental Workflow.

Mechanism of Action and Signaling Pathways

Currently, there is a significant lack of publicly available research on the specific molecular mechanisms of action and signaling pathways affected by this compound. The primary mechanism of its intended use is the formation of chemical bonds with fibers to impart color.[3]

As a trisazo dye, its metabolism, particularly through the reductive cleavage of the azo bonds, could potentially lead to the formation of aromatic amines. Some aromatic amines are known to be of toxicological concern, with the potential for genotoxicity and carcinogenicity. The logical relationship for this potential metabolic activation is illustrated below.

Potential Metabolic Pathway of this compound.

It is crucial to note that this is a generalized pathway for azo dyes, and specific studies on this compound are required to confirm this metabolic route and the toxicological profile of its potential metabolites.

Gaps in Knowledge and Future Research Directions

The current safety data for this compound provides a foundational understanding of its acute toxicity. However, for a comprehensive risk assessment, especially for professionals in research and drug development who may consider its use or encounter it as an impurity, significant data gaps exist. Future research should focus on:

-

Detailed Toxicological Studies: Publication of full study reports for the existing acute toxicity data, including detailed experimental protocols.

-

Genotoxicity and Carcinogenicity: In-depth studies to assess the mutagenic and carcinogenic potential of this compound and its metabolites are essential.

-

Mechanism of Action: Research into the molecular mechanisms of toxicity, including the identification of affected signaling pathways and cellular targets.

-

Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its fate in biological systems.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Brown 75 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Acid Brown 75 (C.I. 15711), a polyazo dye. The information is compiled from various technical and safety data sheets to assist researchers, scientists, and professionals in drug development in understanding its behavior in aqueous media.

Core Properties of Acid Brown 75

Acid Brown 75 is a dark brown powder that is soluble in water.[1][2][3][4][5] It is known for its good fastness to light and washing.[1][5][6] The product is generally considered stable under normal conditions.[7]

Quantitative Solubility and pH Data

The solubility of Acid Brown 75 in water is temperature-dependent. The pH of its aqueous solutions can vary, which may be attributable to differences in the specific formulation or measurement conditions. The available quantitative data is summarized in the table below.

| Parameter | Value | Conditions | Source(s) |

| Solubility in Water | 40 g/L | at 60 °C | [7] |

| 90 - 100 g/L | at 90 °C | [1][2] | |

| pH of Aqueous Solution | 8.5 - 9.5 | 10 g/L solution at 20 °C | [7] |

| 7 - 9 | 1% solution | [1][2] | |

| 5 - 7 | 1% solution | [5][6] | |

| 2 - 5 | 1% solution | [3] | |

| Solubility in Other Solvents | Slightly soluble | DMF, DMSO, pyridine | [7] |

| Insoluble | Alcohols, ketones, hydrocarbons, esters | [7] |

Stability Profile of Acid Brown 75

Acid Brown 75 is generally a stable compound.[7] However, its stability can be influenced by chemical agents and environmental factors.

Chemical Stability:

-

Oxidizing and Reducing Agents: The dye is susceptible to degradation by strong reducing or oxidizing agents.[7]

-

Advanced Oxidation Processes: Studies have shown that Acid Brown 75 can be mineralized using advanced oxidation processes such as UV/O₃ and UV/O₃/H₂O₂.[8]

-

Electrooxidation: This technique has also been employed to degrade Acid Brown 75, with current efficiency being higher in the initial stages of the process.[8]

Physical Stability:

-

Light Fastness: It exhibits good light fastness, rated at 4-5 on a scale.[1]

-

Washing Fastness: The washing fastness is rated as 2-3.[1]

Experimental Protocols

While specific, detailed experimental protocols for the cited data are not publicly available, this section outlines generalized methodologies for determining the solubility and stability of acid dyes like Acid Brown 75 in aqueous solutions.

General Experimental Protocol for Aqueous Solubility Determination

A standard method for determining the solubility of a dye in water involves the saturation shake-flask method.

-

Preparation of Supersaturated Solution: An excess amount of Acid Brown 75 is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Acid Brown 75 in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry at the dye's λmax.

-

Data Analysis: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment is repeated at different temperatures to determine the temperature-solubility profile.

General Experimental Protocol for Aqueous Stability Assessment

Assessing the stability of Acid Brown 75 in aqueous solution typically involves subjecting the solution to various stress conditions and monitoring the degradation of the dye over time.

-

Solution Preparation: A stock solution of Acid Brown 75 of known concentration is prepared in a relevant aqueous buffer (e.g., phosphate-buffered saline at a specific pH).

-

Stress Conditions: Aliquots of the stock solution are exposed to different conditions, such as:

-

pH: Different pH values (e.g., acidic, neutral, basic).

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Light: Exposure to UV or visible light.

-

Chemical Agents: Addition of oxidizing or reducing agents.

-

-

Time-Point Sampling: Samples are withdrawn at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: The concentration of the remaining Acid Brown 75 in each sample is quantified, typically by UV-Vis spectrophotometry or HPLC.

-

Data Interpretation: The percentage of degradation is calculated for each condition and time point. The degradation kinetics (e.g., first-order or second-order) can also be determined.

Visualizations

The following diagrams illustrate the generalized workflows for determining the solubility and stability of Acid Brown 75 in aqueous solutions.

Caption: Generalized workflow for determining the aqueous solubility of Acid Brown 75.

Caption: Generalized workflow for assessing the stability of Acid Brown 75 in aqueous solutions.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 3. Acid Brown DS - Exquisite Industrial Dye at Attractive Price [dyesandpigments.co.in]

- 4. Buy C.I. Acid Brown 75 (EVT-14603946) | 71799-74-1 [evitachem.com]

- 5. tradeindia.com [tradeindia.com]

- 6. Acid Brown M2RL Leather Dye - Quality at Attractive Prices [dyesandpigments.co.in]

- 7. dyespigments.net [dyespigments.net]

- 8. eprints.nmlindia.org [eprints.nmlindia.org]

An In-depth Technical Guide to the Spectroscopic Properties of C.I. Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 75, also known by its Colour Index number 34905 and CAS number 8011-86-7, is a polyazo acid dye.[1][2][3] It presents as a dark brown or dark red-light brown powder and is soluble in water.[4][5] Its primary applications are in the textile industry for dyeing wool, nylon, and silk, as well as in the leather industry.[1][6] This technical guide provides a summary of the available spectroscopic and physicochemical properties of this compound, intended to support research and development activities.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. The dye is a sodium salt of a complex polyazo structure.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | [1] |

| C.I. Number | 34905 | [1] |

| CAS Number | 8011-86-7 | [1] |

| Chemical Class | Polyazo | [1] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [2] |

| Molecular Weight | 843.58 g/mol | [2] |

| Physical Appearance | Dark Brown Powder | [1][4] |

| Hue | Reddish Brown | [1] |

| Solubility in water @ R.T. | 5.71 g/L | [4] |

| Solubility in water @ 90°C | 10 g/L | [4] |

| pH of 1% Solution | 8.03 | [4] |

| Insolubility | 0.008% | [4] |

Spectroscopic Properties

Detailed quantitative spectroscopic data for this compound is not extensively available in peer-reviewed literature. The following sections summarize the information that has been compiled from various sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a substance provides insights into its electronic transitions. For a dye like this compound, the absorption in the visible region is responsible for its color. One available technical data sheet provides an absorbance value of 0.406 for a 0.002% solution, however, the corresponding maximum absorption wavelength (λmax) is not specified.[4]

Table 2: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Maximum Wavelength (λmax) | Not Specified | [4] |

| Absorbance (A) | 0.406 (at 0.002% concentration) | [4] |

Fluorescence Spectroscopy

This compound is listed as a fluorescent dye by some chemical suppliers.[7] However, specific data regarding its excitation and emission maxima, quantum yield, and fluorescence lifetime are not publicly available at this time. Further experimental investigation would be required to fully characterize its fluorescence properties.

Infrared (IR) Spectroscopy

At present, no publicly accessible IR spectra or detailed peak analyses for this compound have been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, there is no available NMR spectral data (¹H or ¹³C) for this compound in the public domain.

Experimental Protocols

Detailed, validated experimental protocols for the spectroscopic analysis of this compound are not available in the published literature. However, general methodologies for the analysis of acid dyes can be adapted.

General Protocol for UV-Vis Spectroscopy of Acid Dyes

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent, typically deionized water, in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Use the same solvent as used for the dye solutions as a blank to zero the instrument.

-

Record the absorbance spectrum of each working solution over a relevant wavelength range (e.g., 200-800 nm) to determine the λmax.

-

Measure the absorbance of each solution at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

From the slope of the calibration curve and using the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Signaling Pathways and Biological Interactions

Currently, there is no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways or its use as a probe in drug development research. Its primary characterization is as a colorant for industrial applications.

Logical Relationships and Workflows

The general workflow for characterizing the spectroscopic properties of a dye like this compound would follow a standard analytical chemistry process.

Caption: General workflow for spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the spectroscopic and physicochemical properties of this compound. It is evident that while basic properties are known, there is a significant lack of detailed, publicly available quantitative spectroscopic data (UV-Vis λmax, molar absorptivity, fluorescence, NMR, and FTIR). For researchers and scientists requiring precise spectroscopic information for applications beyond its traditional use as a dye, further experimental characterization is necessary. The provided general experimental protocol for UV-Vis spectroscopy serves as a starting point for such investigations. There is currently no evidence to support its application in drug development or the study of biological signaling pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. indiamart.com [indiamart.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. Acid Brown 75 - Acid Brown B - Acid Brown ER from Emperor Chem [emperordye.com]

- 7. amsbio.com [amsbio.com]

Unraveling the Degradation Byproducts of C.I. Acid Brown 75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification of degradation byproducts of C.I. Acid Brown 75 (CAS 8011-86-7), a trisazo dye. A thorough understanding of the degradation pathways and the resulting chemical entities is crucial for environmental risk assessment, the development of effective remediation strategies, and for professionals in fields where such compounds may be encountered.

Introduction to this compound

This compound is a synthetic anionic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) bonds.[1] It is primarily used in the textile industry for dyeing wool and polyamide fibers, as well as in the leather industry.[2] The complex aromatic structure of this compound contributes to its stability and colorfastness, but also poses challenges for its removal and degradation from industrial effluents. The degradation of this dye can lead to the formation of various smaller molecules, some of which may be more toxic than the parent compound.

The manufacturing process of this compound involves a three-step coupling reaction:

-

Diazotized 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) is coupled with resorcinol.

-

The resulting monoazo compound is then coupled with diazotized 2-amino-4,6-dinitrophenol.

-

Finally, this diazo product is coupled with diazotized 4-nitrobenzenamine to form the final trisazo dye.[1][2]

Based on this synthesis, the chemical structure of this compound can be deduced, which is essential for predicting its degradation byproducts.

Postulated Degradation Pathway of this compound

The degradation of azo dyes can proceed through several mechanisms, with reductive cleavage of the azo bonds being a primary and well-documented pathway, particularly under anaerobic conditions. Oxidative degradation, through advanced oxidation processes (AOPs), is another common method that involves the generation of highly reactive species like hydroxyl radicals.

The following diagram illustrates a postulated degradation pathway for this compound, primarily focusing on the reductive cleavage of its three azo bonds.

Caption: Postulated degradation pathway of this compound.

Identification and Quantification of Byproducts: Experimental Protocols

The identification and quantification of the degradation byproducts of this compound necessitate the use of advanced analytical techniques. The following are detailed methodologies for key experiments.

Sample Preparation for Degradation Studies

A stock solution of this compound (e.g., 100 mg/L) is prepared in deionized water. The degradation can be initiated through various methods such as:

-

Microbial Degradation: Inoculation with a specific bacterial or fungal strain known for azo dye degradation.

-

Advanced Oxidation Processes (AOPs): Fenton's reagent (Fe²⁺/H₂O₂), photocatalysis (e.g., TiO₂/UV), or ozonation.

Samples are collected at different time intervals to monitor the degradation process. Prior to analysis, the samples should be filtered through a 0.22 µm syringe filter to remove any suspended solids or microbial biomass.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for separating and identifying non-volatile and semi-volatile degradation byproducts in a complex mixture.

-

Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be tested to ensure the detection of a wide range of byproducts.

-

Scan Range: A mass-to-charge (m/z) ratio scan from 50 to 1000 amu is generally sufficient.

-

Fragmentation Analysis (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is performed on the prominent peaks observed in the full scan mass spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile degradation byproducts. Some byproducts may require derivatization to increase their volatility.

-

Sample Preparation: Liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) or solid-phase extraction (SPE) is used to extract the byproducts from the aqueous sample. The extract is then concentrated and may be derivatized.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-15°C/min) to a final temperature of 280-300°C.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A mass-to-charge (m/z) ratio scan from 40 to 600 amu.

-

Identification: The identification of compounds is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).

-

Quantitative Data of Potential Degradation Byproducts

| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) | C₁₀H₉NO₇S₂ | 319.31 | 90-20-0 |

| 2-Amino-4,6-dinitrophenol | C₆H₅N₃O₅ | 199.12 | 96-91-3 |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 106-50-3 |

| Triaminobenzene derivative* | - | - | - |

The exact structure and properties of the triaminobenzene derivative will depend on the precise substitution pattern resulting from the cleavage of the azo bonds connected to the central resorcinol ring.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for the identification of this compound degradation byproducts.

Caption: Workflow for identifying this compound byproducts.

Conclusion

The identification of degradation byproducts of this compound is a critical step in assessing the environmental impact of this widely used dye. This technical guide outlines the postulated degradation pathways, provides detailed experimental protocols for byproduct analysis using HPLC-MS and GC-MS, and presents a framework for data interpretation. The primary degradation mechanism is expected to be the reductive cleavage of the three azo bonds, leading to the formation of several aromatic amines. Further research, following the methodologies described herein, is necessary to confirm the identities and quantities of these byproducts under various degradation conditions. This knowledge will be invaluable for developing efficient and safe bioremediation and chemical degradation technologies for wastewaters containing this compound.

References

Biodegradation Pathways of C.I. Acid Brown 75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Brown 75 is a trisazo dye used in various industrial applications, and its release into the environment poses a significant pollution concern due to its complex aromatic structure and resistance to degradation. This technical guide provides an in-depth overview of the putative biodegradation pathways of this compound. Due to the limited direct research on this specific dye, the proposed mechanisms are based on established principles of microbial and enzymatic degradation of structurally similar sulfonated azo dyes. This document outlines the key microorganisms and enzymes involved, the expected metabolic intermediates, and detailed experimental protocols for investigating its biodegradation. The guide is intended to serve as a foundational resource for researchers and professionals engaged in bioremediation studies and the development of sustainable environmental technologies.

Introduction to this compound

This compound (CAS No. 8011-86-7) is a synthetic dye belonging to the trisazo class, characterized by the presence of three azo (–N=N–) bonds. Its molecular formula is C₂₈H₁₅N₉Na₂O₁₆S₂. The complex, multi-ring aromatic structure and the presence of sulfonate groups (–SO₃H) contribute to its high solubility in water and its stability against light and chemical degradation, making it a persistent environmental pollutant. The bioremediation of such dyes is a critical area of research, focusing on the ability of microorganisms to break down these complex molecules into simpler, non-toxic compounds.

Proposed Biodegradation Pathways

The complete microbial degradation of sulfonated azo dyes like this compound is typically a multi-step process that requires a combination of anaerobic and aerobic conditions.[1]

Anaerobic Reductive Cleavage

The initial and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bonds. This is an enzymatic process primarily carried out by azoreductases under anaerobic or microaerophilic conditions.[2][3] These enzymes transfer electrons from a donor (typically NADH or NADPH) to the azo linkages, breaking them and forming various aromatic amines.[2] For this compound, this would involve the cleavage of its three azo bonds, hypothetically yielding several intermediate aromatic amines.

Aerobic Degradation of Aromatic Amines

The aromatic amines produced during the anaerobic stage are often colorless but can be more toxic and carcinogenic than the parent dye.[3] Their complete mineralization requires aerobic conditions, where enzymes such as laccases, peroxidases, and monooxygenases play a crucial role.[2][4] These oxidative enzymes catalyze the hydroxylation and opening of the aromatic rings, leading to the formation of smaller organic acids that can then enter central metabolic pathways (e.g., the Krebs cycle) and be fully mineralized to CO₂, H₂O, and inorganic salts.[3]

Caption: Putative two-stage biodegradation pathway of this compound.

Key Microorganisms and Enzymes

A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to degrade azo dyes.

-

Bacteria: Species from genera such as Pseudomonas, Bacillus, Stenotrophomonas, and Brevibacterium are frequently cited for their ability to decolorize and degrade azo dyes.[5][6][7] Pseudomonas aeruginosa has demonstrated high efficiency in degrading other brown azo dyes and is a strong candidate for the degradation of Acid Brown 75.[8]

-

Fungi: White-rot fungi like Trametes versicolor are particularly effective due to their production of potent extracellular ligninolytic enzymes, such as laccases and peroxidases, which have a broad substrate specificity.[9][10]

Table 1: Key Enzymes in Azo Dye Biodegradation

| Enzyme Class | Primary Function | Cofactors/Mediators | Optimal Conditions |

| Azoreductases | Reductive cleavage of azo (–N=N–) bonds | NADH, NADPH, FMN | Anaerobic/Microaerophilic, Neutral pH |

| Laccases | Oxidation of phenolic and aromatic amine compounds | O₂, Mediators (e.g., ABTS) | Aerobic, Acidic to Neutral pH |

| Peroxidases | Oxidation of a wide range of aromatic compounds | H₂O₂ | Aerobic, Acidic pH |

Experimental Protocols

To investigate the biodegradation of this compound, a series of standardized experiments are required.

Microbial Culture and Decolorization Assay

-

Microorganism and Medium: A potential degrading microorganism (e.g., Pseudomonas aeruginosa) is cultured in a suitable nutrient broth. For the decolorization experiment, a mineral salts medium (MSM) supplemented with a carbon source (e.g., glucose) and the dye is used.[6]

-

Incubation: The culture is incubated under static (microaerophilic) conditions to facilitate azoreductase activity. The optimal temperature and pH for degradation by Pseudomonas species are typically around 35-38°C and pH 7.0.[8]

-

Decolorization Measurement: Aliquots of the culture medium are withdrawn at regular intervals, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer. The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Caption: General workflow for studying the biodegradation of this compound.

Enzyme Activity Assays

Azoreductase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), the dye solution (as substrate), and the cell-free extract (enzyme source).[11]

-

Initiation: Pre-incubate the mixture, then start the reaction by adding NADH or NADPH.

-

Measurement: Monitor the decrease in absorbance at the dye's λmax using a spectrophotometer. One unit of activity is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.[11]

Laccase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing acetate buffer (pH 4.5), a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the enzyme source.[2]

-

Measurement: Measure the increase in absorbance at 420 nm due to the oxidation of ABTS. One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[2]

Analysis of Biodegradation Products

Metabolite Extraction: After decolorization, the culture medium is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated to obtain the crude extract of metabolites.

FTIR (Fourier-Transform Infrared) Spectroscopy: The crude extract is analyzed by FTIR to identify changes in functional groups. The disappearance of peaks corresponding to the azo bond (typically 1500-1600 cm⁻¹) and the appearance of new peaks for amino (–NH₂) and hydroxyl (–OH) groups provide evidence of biodegradation.[12][13]

GC-MS (Gas Chromatography-Mass Spectrometry): The extracted metabolites are derivatized if necessary and then analyzed by GC-MS to separate and identify the individual aromatic compounds formed during degradation. The mass spectra are compared with standard libraries (e.g., NIST) to confirm the structures of the intermediates.[14][15][16]

Quantitative Data Summary

The following table summarizes typical optimal conditions and expected results for the biodegradation of brown azo dyes by Pseudomonas species, which can be used as a baseline for studies on this compound.

Table 2: Optimal Conditions and Efficiency for Brown Azo Dye Degradation

| Parameter | Optimal Value | Reference |

| Microorganism | Pseudomonas aeruginosa | [8] |

| Initial Dye Concentration | 20 ppm | [8] |

| Incubation Time | 72 hours | [8] |

| Temperature | 37-38 °C | [8] |

| pH | 7.0 (Neutral) | [8] |

| Oxygen Condition | Microaerophilic (Static) | [8] |

| Degradation Efficiency | ~71-74% | [8] |

Conclusion and Future Perspectives

While direct experimental data on the biodegradation of this compound is currently unavailable, this guide provides a robust framework based on the well-documented degradation of similar azo dyes. The proposed pathway involves an initial anaerobic reductive cleavage of the three azo bonds by azoreductases, followed by aerobic oxidation of the resulting aromatic amines by enzymes like laccases and peroxidases. The detailed experimental protocols and analytical methods described herein offer a clear roadmap for researchers to validate this putative pathway and identify the specific metabolites. Future research should focus on isolating and characterizing microorganisms capable of efficiently degrading this compound, elucidating the precise structures of its metabolic intermediates, and optimizing bioreactor conditions for its complete mineralization. Such studies are essential for developing effective, eco-friendly solutions for the treatment of textile industry effluents.

References

- 1. Biodegradation of azo dyes and sulphonated aromatics | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijcmas.com [ijcmas.com]

- 6. ijbbku.com [ijbbku.com]

- 7. Decolorization and biodegradation of reactive sulfonated azo dyes by a newly isolated Brevibacterium sp. strain VN-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GC-MS and spectrophotometric analysis of biodegradation of new disazo dye by Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. emergentresearch.org [emergentresearch.org]

- 12. Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products [eeer.org]

- 13. researchgate.net [researchgate.net]

- 14. Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column [restek.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Unseen Spectrum: A Technical Guide to the Toxicology of C.I. Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 75 is a trisazo dye utilized in various industrial applications. While its acute toxicity profile suggests a relatively low level of immediate hazard, a significant knowledge gap exists regarding its chronic effects. This technical guide provides a comprehensive review of the currently available toxicological data for this compound. It summarizes acute toxicity findings and critically examines the potential for chronic toxicity, primarily focusing on the metabolic cleavage of its azo linkages to form aromatic amines—a class of compounds with known toxicological concerns. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to conduct informed risk assessments and guide future research into the safety of this compound.

Introduction

This compound (CAS RN: 8011-86-7; C.I. 34905) is a synthetic organic dye belonging to the trisazo class.[1] Its manufacturing process involves the diazotization and coupling of aromatic amines, including 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-amino-4,6-dinitrophenol, and p-nitroaniline.[2] Like many azo dyes, its widespread use necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This guide synthesizes the available data on both the acute and chronic toxicity of this compound, with a particular emphasis on the data gaps that warrant further investigation.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal exposure routes in animal models, as well as its effects on aquatic organisms. The available data, primarily from Safety Data Sheets (SDS), indicate a low order of acute toxicity.

Mammalian Toxicity

Studies on rats have established the following median lethal dose (LD50) values:

| Route of Administration | Test Species | LD50/LD0 Value | Reference |

| Oral | Rat (male/female) | > 1500 mg/kg bw | [3] |

| Oral | Rat | > 2000 mg/kg | [4] |

| Dermal | Rat (male/female) | > 2000 mg/kg bw (LD0) | [3] |

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study, such as those following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the administration of the test substance to a group of fasted animals (usually rats) at one of the defined dose levels. The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 value, the statistically estimated dose that would be lethal to 50% of the test population, is then determined.

Aquatic Toxicity

The ecotoxicological profile of this compound has been characterized for several aquatic species.

| Test Organism | Endpoint | Value | Exposure Duration | Reference |

| Poecilia reticulata (Guppy) | LC50 | > 100 mg/L | 96 hours | [3] |

| Daphnia magna (Water Flea) | LC0 | ca. 100 mg/L | 24 hours | [3] |

| Pseudokirchneriella subcapitata (Green Algae) | IC50 | ca. 7.8 mg/L | 72 hours | [3] |

| Activated sludge | EC50 | > 1500 mg/L | 3 hours | [3] |

Experimental Protocol: Fish, Acute Toxicity Test (General Guideline)

Following a protocol similar to OECD Guideline 203, fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentrations of the test substance are maintained as consistently as possible. Observations of mortality and clinical signs of toxicity are made at specified intervals. The LC50, the concentration lethal to 50% of the test fish, is calculated at the end of the exposure period.

Skin and Eye Irritation

Several sources indicate that this compound can cause serious eye irritation.[2][3] Prolonged or repeated skin contact may lead to skin irritation in sensitive individuals.[2][5] One material safety data sheet reports no primary skin or mucous membrane irritation in rabbits, but this is contradicted by other sources.[4]

Chronic Toxicity: A Significant Data Gap

A thorough review of the available literature reveals a significant lack of specific data on the chronic toxicity of this compound. Safety data sheets often state "no data available" for reproductive toxicity, STOT-single exposure, and STOT-repeated exposure.[3][6] One source summarily states "Subacute-chronic toxicity: None," but provides no supporting data or experimental details.[4]

The primary concern for the chronic toxicity of this compound, as with many azo dyes, stems from its potential to undergo metabolic cleavage of the azo bonds (-N=N-).[2][7] This reductive cleavage can release the constituent aromatic amines, some of which are known or suspected carcinogens.[7]

The Azo Dye Metabolism Pathway and Potential for Aromatic Amine Formation

The metabolism of azo dyes can occur in the liver and by the intestinal microflora.[7][8] Reductive cleavage of the azo linkages is a major metabolic pathway.[9][10]

Caption: Metabolic pathway of this compound leading to potential chronic toxicity.

The manufacturing process of this compound utilizes p-nitroaniline and 2-amino-4,6-dinitrophenol as starting materials.[2] Reductive cleavage of the azo bonds in the final dye molecule would likely release these or related aromatic amines. The toxicological profiles of these specific potential metabolites would be a critical factor in assessing the long-term health risks of this compound.

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

There is a lack of specific studies on the carcinogenicity, genotoxicity, and reproductive toxicity of this compound.[3][5][6] While one safety data sheet mentions "Mutagenicity data reported," it provides no further details or citations.[5] The International Agency for Research on Cancer (IARC), ACGIH, NIOSH, NTP, and OSHA have not listed this compound as a carcinogen.[5]

The concern for these chronic endpoints is linked to the potential formation of carcinogenic aromatic amines. The general class of azo dyes has been studied for these effects, and some have been found to be mutagenic and carcinogenic, often following metabolic activation through reductive cleavage.[7][8][11]

Experimental Workflows for Future Research

To address the existing data gaps, a structured toxicological evaluation of this compound is necessary. The following workflow outlines a potential research path.

References

- 1. Disodium 4-((2,4-dihydroxy-5-((2-hydroxy-3,5-dinitrophenyl)azo)-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate | C28H15N9Na2O16S2 | CID 16131135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. dyespigments.net [dyespigments.net]

- 5. cncolorchem.com [cncolorchem.com]

- 6. guidechem.com [guidechem.com]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 11. sdc.org.uk [sdc.org.uk]

Carcinogenic Potential of C.I. Acid Brown 75 Aromatic Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Brown 75, a trisazo dye, is utilized in the textile and leather industries. While direct toxicological data on this compound is scarce, its carcinogenic potential is of significant concern due to its metabolic breakdown into constituent aromatic amines. The reductive cleavage of the azo bonds, a process that can occur through the action of azoreductase enzymes in the gut microbiota and liver, is predicted to release several aromatic amines. This technical guide provides an in-depth analysis of the potential carcinogenicity of this compound by examining the toxicological profiles of its predicted aromatic amine cleavage products. Detailed methodologies for key genotoxicity assays are also presented to facilitate further research and risk assessment.

Introduction to Azo Dye Carcinogenicity

Azo dyes are the largest class of synthetic colorants used in a variety of industries.[1] A significant toxicological concern associated with some azo dyes is their potential to undergo metabolic reduction of the azo linkage (-N=N-), leading to the formation of aromatic amines.[1] While the parent azo dye may not be carcinogenic, some of the resulting aromatic amines are known or suspected carcinogens.[2] This metabolic activation is a critical step in the manifestation of their carcinogenic and mutagenic properties.[2]

This compound: Structure and Predicted Metabolic Cleavage

This compound (CAS No. 8011-86-7) is a trisazo dye with the molecular formula C₂₈H₁₅N₉Na₂O₁₆S₂.[3][4] Its synthesis involves the coupling of four key aromatic compounds: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-Amino-4,6-dinitrophenol, and p-Nitroaniline.[3][4][5][6]

Reductive cleavage of the three azo bonds in this compound is predicted to yield the following aromatic amines:

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

-

1,3-Diaminobenzene (from the reduction of the amino group precursor attached to resorcinol)

-

2-Amino-4,6-dinitrophenol

-

p-Nitroaniline

The carcinogenic potential of this compound can, therefore, be inferred by examining the toxicological data of these cleavage products.

Toxicological Assessment of Predicted Aromatic Amine Metabolites

While no specific carcinogenicity or mutagenicity data for this compound has been identified, the toxicological profiles of its predicted cleavage products provide a basis for assessing its potential risk.

p-Nitroaniline

-

Genotoxicity: p-Nitroaniline has been shown to be mutagenic in the Ames test, with positive results in the Salmonella typhimurium strain TA98, both with and without metabolic activation (S9).[4] It also induced chromosomal aberrations in Chinese hamster ovary (CHO) cells with S9 activation.[4] However, a micronucleus assay in mice was negative.[7]

-

Carcinogenicity: A 2-year gavage study in B6C3F1 mice conducted by the National Toxicology Program (NTP) showed equivocal evidence of carcinogenic activity in male mice, based on increased incidences of hemangiosarcoma of the liver and hemangioma or hemangiosarcoma at all sites.[4] There was no evidence of carcinogenic activity in female mice.[4]

1,3-Diaminobenzene (m-Phenylenediamine)

-

Genotoxicity: 1,3-Diaminobenzene is classified as a Category 3 mutagenic substance, indicating a possible risk of irreversible effects.[8]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 1,3-diaminobenzene in Group 3, "not classifiable as to its carcinogenicity to humans," due to insufficient evidence.[8] Some older, non-guideline carcinogenicity studies have shown limited or no evidence of increased tumor incidence.[8]

2-Amino-4,6-dinitrophenol

-

Genotoxicity: Limited specific data from standardized genotoxicity assays for 2-Amino-4,6-dinitrophenol were found. However, it is a component of some hair dyes and its safety has been reviewed.[5][9]

-

Carcinogenicity: No long-term animal carcinogenicity studies for 2-Amino-4,6-dinitrophenol were identified in the reviewed literature. IARC has not evaluated its carcinogenicity.[10]

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

-

Genotoxicity and Carcinogenicity: There is a significant lack of publicly available data on the genotoxic and carcinogenic potential of this compound. It is primarily used as an intermediate in dye synthesis.[11][12]

Quantitative Toxicological Data Summary

The following tables summarize the available quantitative data for the predicted aromatic amine cleavage products of this compound.

Table 1: Genotoxicity Data for Predicted Cleavage Products

| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| p-Nitroaniline | Ames Test | S. typhimurium TA98 | With & Without | Positive | [4] |

| Chromosomal Aberrations | CHO Cells | With | Positive | [4] | |

| Micronucleus Test | Mouse Bone Marrow | - | Negative | [7] | |

| 1,3-Diaminobenzene | - | - | - | Suspected Mutagen | [8] |

Table 2: Carcinogenicity Data for Predicted Cleavage Products

| Compound | Species | Route of Administration | Doses | Findings | Reference |

| p-Nitroaniline | Male B6C3F1 Mice | Gavage | 3, 30, 100 mg/kg | Equivocal evidence (hemangiosarcoma of the liver) | [4] |

| Female B6C3F1 Mice | Gavage | 3, 30, 100 mg/kg | No evidence | [4] | |

| 1,3-Diaminobenzene | - | - | - | Insufficient data | [8] |

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 1500 mg/kg bw | [13] |

| LD0 | Rat | Dermal | > 2000 mg/kg bw | [13] |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471